molecular formula C16H22ClN5O3 B15285643 N1-((1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide (Edoxaban Impurity)

N1-((1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide (Edoxaban Impurity)

Cat. No.: B15285643
M. Wt: 367.8 g/mol
InChI Key: IZABLUDXAWYTNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide involves several steps. The key synthetic route includes the following steps :

    Formation of the cyclohexylamine derivative: The starting material, a cyclohexylamine derivative, is reacted with dimethylcarbamoyl chloride under basic conditions to form the dimethylcarbamoyl cyclohexylamine intermediate.

    Coupling with chloropyridine: The intermediate is then coupled with 5-chloropyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxalamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide has several scientific research applications, including :

    Pharmaceutical Research: The compound is used as an impurity or metabolite standard in the development and quality control of pharmaceutical drugs.

    Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for medicinal chemistry research.

    Industrial Applications: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide can be compared with other similar compounds, such as :

    N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide hydrochloride salt: This compound is a hydrochloride salt form of the original compound, which may exhibit different solubility and stability properties.

    N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide methanesulfonate salt: This methanesulfonate salt form may also have distinct physicochemical properties compared to the parent compound.

The uniqueness of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O3/c1-22(2)16(25)9-3-5-12(11(18)7-9)20-14(23)15(24)21-13-6-4-10(17)8-19-13/h4,6,8-9,11-12H,3,5,7,18H2,1-2H3,(H,20,23)(H,19,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZABLUDXAWYTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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